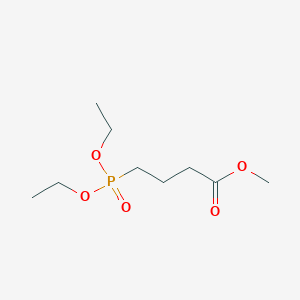
Methyl 4-diethoxyphosphorylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-diethoxyphosphorylbutanoate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-diethoxyphosphorylbutanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobutanoic acid with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between 4-bromobutanoic acid and diethyl phosphite, allowing for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-diethoxyphosphorylbutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (acidic hydrolysis) or sodium hydroxide (basic hydrolysis).
Reduction: Lithium aluminum hydride is a typical reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Methyl 4-diethoxyphosphorylbutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-diethoxyphosphorylbutanoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The diethoxyphosphoryl moiety mimics the natural substrate of these enzymes, leading to competitive inhibition . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-methylbenzylphosphonate: Another phosphonate ester with similar structural features but different biological activity.
4-hydroxy 3-methyl 2-butenyl 4-diphosphate: A compound involved in the MEP pathway in plants, with distinct biological roles.
Uniqueness
Methyl 4-diethoxyphosphorylbutanoate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and applications. Its diethoxyphosphoryl group provides versatility in synthetic chemistry, while its potential as an enzyme inhibitor makes it valuable in biological and medicinal research .
Propriétés
Formule moléculaire |
C9H19O5P |
|---|---|
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
methyl 4-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C9H19O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h4-8H2,1-3H3 |
Clé InChI |
BNJCIPRKOROZDI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCC(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



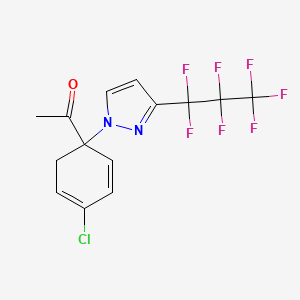
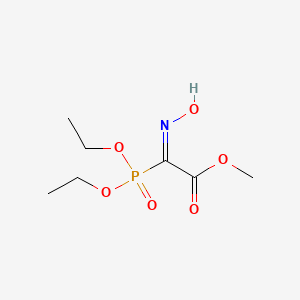
![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
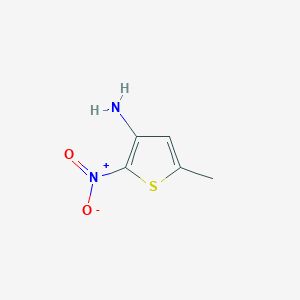
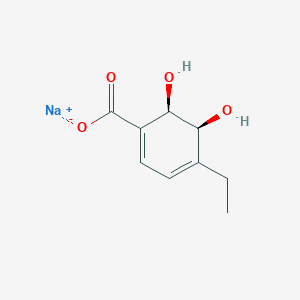
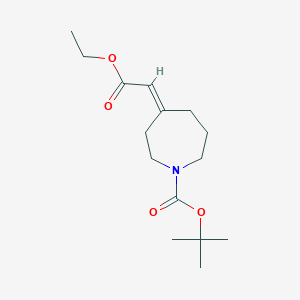
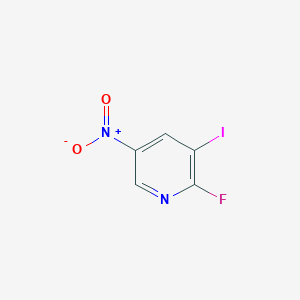

![Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
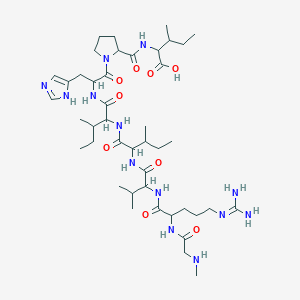
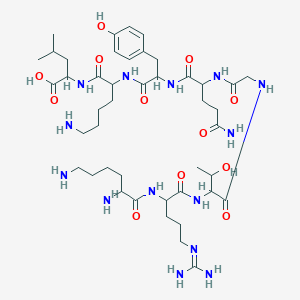
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
